5-(4-Iodophenyl)pentanoic Acid: Technical Guide to Synthesis, Metabolism, and Diagnostic Applications
5-(4-Iodophenyl)pentanoic Acid: Technical Guide to Synthesis, Metabolism, and Diagnostic Applications
The following technical guide provides an in-depth analysis of 5-(4-Iodophenyl)pentanoic acid , structured for researchers in radiopharmaceutical chemistry, metabolic profiling, and drug development.
Executive Summary
5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9) is a specialized aryl-fatty acid primarily utilized as a metabolic probe and a reference standard in nuclear medicine. Its core significance lies in its role as a stable, quantifiable metabolite of long-chain radiolabeled fatty acids (such as IPPA and BMIPP ) used in myocardial SPECT imaging. Beyond its utility as a catabolite marker, it serves as a lipophilic linker in bioconjugation, enabling the attachment of iodinated phenyl moieties to proteins or small molecules for radioimmunoassays.
While some commercial databases reference its potential in hepatitis diagnosis via fatty acid amide hydrolase (FAAH) pathways, its most authoritative grounding in peer-reviewed literature is within the beta-oxidation kinetics of the myocardium.
Chemical Identity & Physicochemical Properties[1]
| Property | Specification |
| IUPAC Name | 5-(4-Iodophenyl)pentanoic acid |
| CAS Number | 116680-98-9 |
| Molecular Formula | C₁₁H₁₃IO₂ |
| Molecular Weight | 304.12 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Melting Point | 108–112 °C (Typical range for aryl-fatty acids) |
| pKa | ~4.76 (Carboxylic acid moiety) |
| Stability | Light sensitive (due to C-I bond); Store at -20°C |
Functional Applications & Mechanisms[2]
The "Catabolic Marker" in Myocardial Imaging
In the field of nuclear cardiology, the assessment of myocardial fatty acid metabolism is performed using radioiodinated analogs like
-
Mechanism: The long chain (C15) is sequentially cleaved by removing 2-carbon acetyl-CoA units.
-
The Blockade: Unlike natural fatty acids, the presence of the iodophenyl group prevents complete oxidation to CO₂.
-
The Product: The oxidation sequence typically halts or slows significantly at the C5 or C3 stage, leading to the accumulation and washout of 5-(4-iodophenyl)pentanoic acid (C5) and 3-(4-iodophenyl)propanoic acid (C3).
-
Diagnostic Utility: The ratio of the parent compound (IPPA) to these metabolites in blood/urine provides a direct readout of
-oxidation efficiency, which is altered in ischemia and cardiomyopathies.
FAAH Probe & Hepatitis (Theoretical Context)
Recent commercial listings associate this compound with hepatitis diagnosis via Fatty Acid Amide Hydrolase (FAAH) .
-
Hypothesis: FAAH hydrolyzes fatty acid amides (FAAs) into their corresponding acids and amines.
-
Application: If 5-(4-iodophenyl)pentanoic acid is conjugated to an amine (e.g., ethanolamine), the resulting amide acts as a substrate. High hepatic FAAH activity (or release during liver damage) would liberate the free acid, which can be detected in urine or plasma.
-
Status: This is a specialized application; the free acid described here is the product or reference standard for such assays.
Visualizing the Metabolic Pathway
The following diagram illustrates the stepwise degradation of the parent radiotracer (IPPA) into the target analyte (C5-Acid).
Figure 1: The catabolic cascade of radioiodinated fatty acids.[1] The C5 acid (Target) represents a critical intermediate that accumulates before final degradation to the C3 propanoic derivative.
Experimental Protocols
Chemical Synthesis (Direct Iodination)
Objective: Synthesis of non-radioactive reference standard from 5-phenylpentanoic acid.
Reagents:
-
5-Phenylpentanoic acid (Precursor)
-
Iodine (
) -
Iodic Acid (
) or Periodic Acid -
Acetic Acid / Sulfuric Acid (Solvent/Catalyst)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 5-phenylpentanoic acid in 20 mL of Glacial Acetic Acid.
-
Activation: Add 2 mL of concentrated Sulfuric Acid (
) and 4 mmol of Iodine ( ). -
Oxidation: Slowly add 2 mmol of Iodic Acid (
) dissolved in a minimum amount of water. Note: The oxidant generates electrophilic iodine species ( ). -
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Quenching: Pour the reaction mixture into 100 mL of ice-water containing 5% Sodium Thiosulfate (
) to neutralize excess iodine. -
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with brine and dry over
. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to isolate the para-isomer.
HPLC Analytical Method
For the detection of the acid in biological fluids (urine/plasma).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring) or Radiometric (if |
| Retention Time | Expect elution between C3 (earlier) and C15 (later) analogs. |
Synthesis Workflow Diagram
Figure 2: Direct electrophilic iodination pathway for the synthesis of the reference standard.
Safety & Handling
-
Radioactivity Warning: If using the
or labeled variant, standard Radiation Safety Officer (RSO) protocols apply. Use lead shielding. -
Chemical Safety: The compound is an aryl iodide. Avoid light exposure to prevent deiodination.
-
Toxicity: While fatty acid analogs are generally low toxicity, the iodinated moiety can affect thyroid function if deiodination occurs in vivo (release of free iodide).
References
-
Reske, S. N., et al. "Metabolism of 15(p-123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues."[1] European Journal of Nuclear Medicine, vol. 10, no. 5-6, 1985, pp. 228-234.[1] Link
-
Reske, S. N., et al. "15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues."[2] Journal of Nuclear Medicine, vol. 25, no. 12, 1984, pp. 1335-1342.[2][3] Link
-
Seo, Y. S., et al. "Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA)." Korean Journal of Nuclear Medicine, vol. 32, no. 1, 1998.[4] Link
-
Chien, D. S., et al. "Quantitative Analysis of Myocardial Kinetics of 15-p-[iodine-125] Iodophenylpentadecanoic Acid." Journal of Nuclear Medicine, 1988. Link
-
Biosynth. "5-(4-Iodophenyl)pentanoic acid Product Data." Biosynth Catalog, Accessed 2026. Link[5]
Sources
- 1. Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [123I]-β-Methyl iodophenyl-pentadecanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA) (Journal Article) | ETDEWEB [osti.gov]
- 5. biosynth.com [biosynth.com]
